The synthesis of FR182024 involves several key steps that modify the cephem core structure to enhance its antibacterial activity. The synthetic route typically begins with the formation of the cephem nucleus, followed by specific modifications at the 7-position to introduce a (5-methyl-1,3,4-thiadiazol-2-yl) group, which is critical for its activity against Helicobacter pylori.
The molecular structure of FR182024 can be represented by its chemical formula and a molecular weight of approximately 318.34 g/mol. Its structure features:
The presence of these structural elements is crucial for its interaction with bacterial enzymes, particularly those involved in cell wall synthesis .
FR182024 primarily engages in chemical reactions that are characteristic of β-lactam antibiotics:
The mechanism of action for FR182024 involves:
FR182024 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation as an antibiotic agent .
FR182024 has significant scientific applications primarily in the field of microbiology and pharmacology:
Cephem antibiotics, characterized by their β-lactam core fused with a six-membered dihydrothiazine ring, represent a critical class of antibacterial agents evolved from the original cephalosporin C isolate. These compounds inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria [1]. The structural flexibility of the cephem nucleus—particularly modifications at the 3-position and 7-acylamino side chain—has enabled generations of derivatives with enhanced stability against β-lactamases and improved pharmacokinetic profiles. Early cephems like cephalothin (first-generation) faced limitations in gastric acid stability and anti-anaerobic activity, prompting chemical refinements. Subsequent derivatives, such as cefuroxime (second-generation) and cefotaxime (third-generation), demonstrated incremental improvements in spectrum and potency [3]. By the 1990s, research focused on overcoming emerging resistance in challenging pathogens, including Helicobacter pylori, a microaerophilic bacterium linked to gastritis, peptic ulcers, and gastric cancer [8]. This pursuit catalyzed the development of novel cephems like FR182024, optimized specifically for the gastric niche [4].
H. pylori infects approximately 50% of the global population, with higher prevalence in developing countries, and is classified as a Group I carcinogen due to its strong association with gastric adenocarcinoma [6] [8] [9]. Conventional therapies face escalating challenges: clarithromycin resistance exceeds 15% globally, metronidazole resistance approaches 40% in some regions, and multi-drug-resistant strains are emerging [5] [9]. FR182024 emerged as a targeted therapeutic innovation from this landscape. Synthesized in the late 1990s, it belongs to a new generation of cephems engineered to overcome limitations of earlier β-lactams against H. pylori. Its design prioritized potency in acidic environments, resistance to β-lactamase degradation, and minimal cross-resistance with macrolides or nitroimidazoles [4] [10]. The significance of FR182024 lies in its potential to address therapeutic gaps in H. pylori eradication, particularly in regions burdened by high clarithromycin resistance, where first-line triple therapies increasingly fail [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: